![molecular formula C13H19ClN2 B1474675 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine CAS No. 1700509-53-0](/img/structure/B1474675.png)
1-(2-Chloro-4-methylbenzyl)piperidin-4-amine
Overview
Description
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Conformational Analysis and Crystal Structure
One study focused on the conformational analysis and crystal structure of a related piperidine derivative, highlighting the importance of understanding molecular conformations for designing compounds with desired properties and activities (Ribet et al., 2005). This research underscores the relevance of crystallography and NMR spectroscopy in elucidating the structural features of piperidine-based compounds, which can be critical for their biological activity and material properties.
Synthesis and Bioactivity
Another study on the synthesis and crystal structure of a piperidine derivative, "1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime," provides insights into the synthetic routes and the bioactivity potential of piperidine compounds (Xue Si-jia, 2011). This highlights the importance of synthetic chemistry in creating novel compounds for potential therapeutic applications.
Electrochemical Properties
Research on the synthesis, structure, and electrochemistry of cobalt(III) complexes with piperidine derivatives reveals the impact of bridge substituents on redox properties (Meghdadi et al., 2008). This study illustrates the significance of piperidine derivatives in developing coordination compounds with specific electrochemical behaviors, which can be valuable in catalysis and electronic materials.
Novel Synthesis Approaches
The development of new synthetic methodologies, such as the "5 + 1 Protic Acid Assisted Aza-Pummerer Approach" for synthesizing 4-chloropiperidines from homoallylic amines, demonstrates the ongoing innovation in organic synthesis (Ebule et al., 2019). This research contributes to the broader field of synthetic organic chemistry by providing efficient routes to piperidine derivatives, which could be applicable to the synthesis of "1-(2-Chloro-4-methylbenzyl)piperidin-4-amine".
Mechanism of Action
Piperidine Derivatives
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-10-2-3-11(13(14)8-10)9-16-6-4-12(15)5-7-16/h2-3,8,12H,4-7,9,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVOEUFITAKIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(CC2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.